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Compound of Interest

Compound Name: 3-(Methoxymethoxy)phenol

CAS No.: 18066-10-9

Cat. No.: B3040270

Get Quote

Part 1: Executive Summary & Chemical Identity
3-(Methoxymethoxy)phenol (CAS: 18066-10-9) is a critical intermediate in organic synthesis,

specifically functioning as the mono-methoxymethyl (MOM) ether of resorcinol. It represents a

strategic "half-protected" scaffold, allowing researchers to chemically differentiate the two

hydroxyl groups of resorcinol for asymmetric functionalization.

Unlike common pharmaceutical standards (e.g., paracetamol), specific mole-fraction solubility

datasets for this intermediate are not widely published in open literature. Therefore, this guide

serves as a predictive and procedural handbook. It synthesizes structural analysis with

thermodynamic principles to guide solvent selection and provides the industry-standard

protocol for generating precise solubility data.
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Parameter Detail

IUPAC Name 3-(Methoxymethoxy)phenol

Common Name Resorcinol mono-MOM ether

CAS Number 18066-10-9

Molecular Formula C₈H₁₀O₃

Molecular Weight 154.16 g/mol

Structural Feature

Phenolic core with one free -OH (H-bond donor)

and one MOM-protected -O- (H-bond acceptor

only).

Part 2: Predictive Solubility & Solvent Screening
In the absence of empirical data, solubility must be estimated by analyzing the Methoxymethyl

(MOM) Effect. The introduction of the MOM group significantly alters the solvation

thermodynamics compared to the parent compound, resorcinol.

The MOM Effect on Solvation
The MOM group (

) is a lipophilic protecting group that masks the polarity of the hydroxyl moiety.

Reduction in Lattice Energy: The MOM group disrupts the tight intermolecular hydrogen-

bonding network present in crystalline resorcinol, typically lowering the melting point and

increasing solubility in aprotic solvents.

Lipophilicity Shift:

Resorcinol: High water solubility; LogP ≈ 0.8.[1]

3-(Methoxymethoxy)phenol: Reduced water solubility; Estimated LogP ≈ 1.5–1.8.

Solvent Interaction:
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The remaining free phenolic -OH allows the compound to act as a Hydrogen Bond Donor

(HBD).

The ether oxygens in the MOM group act as Hydrogen Bond Acceptors (HBA).

Predicted Solubility Profile
Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP), the expected

solubility trends are:
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Chlorinated
Dichloromethane

(DCM), Chloroform
Excellent

Primary solvent for

MOM protection

reactions. High

dispersion interaction

match.

Esters Ethyl Acetate (EtOAc) High

Strong H-bonding

between solvent

carbonyl (HBA) and

solute phenol (HBD).

Alcohols Methanol, Ethanol High

Dual H-bonding

capability

(Donor/Acceptor

match).

Ethers THF, MTBE High

Ether oxygens accept

H-bonds from the free

phenol.

Aromatic Toluene Moderate

Soluble at elevated

temperatures; often

used for

recrystallization.

Alkanes Hexane, Heptane Low

High polarity

mismatch. Useful as

an anti-solvent.

Water Water Low/Moderate

Significantly less

soluble than resorcinol

due to the lipophilic

MOM tail.

Part 3: Experimental Protocol (Self-Validating)
To obtain precise mole-fraction solubility data (
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) necessary for crystallization design, the Laser Dynamic Method is the current gold standard.
This method eliminates sampling errors associated with the traditional gravimetric shake-flask
method.

Laser Dynamic Solubility Determination Workflow
Objective: Determine the saturation temperature (

) for a known mass fraction of solute.

Equipment Required
Jacketted glass vessel (100 mL) with precise temperature control (±0.01 K).

Laser monitoring system (e.g., He-Ne laser, photodiode detector).

Magnetic stirrer.[2]

Step-by-Step Protocol
Preparation: Weigh a precise mass of 3-(Methoxymethoxy)phenol (

) and solvent (

) into the vessel.

Dissolution: Heat the mixture to a temperature well above the estimated saturation point until

the solution is clear (Laser transmission = 100%).

Cooling (Nucleation): Cool the solution at a fast rate (e.g., 2 K/min) until turbidity is detected

(Laser transmission drops). This indicates the metastable zone limit.

Heating (Equilibrium): Re-heat the suspension slowly (0.1 K/min).

Endpoint Detection: Record the temperature (

) where the laser intensity returns to the maximum baseline (100%). This is the point where
the last crystal dissolves.

Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve (
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vs.

).
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Caption: Cycle for determining solubility via the Laser Dynamic Method. The loop allows for

rapid generation of polythermal curves.

Part 4: Thermodynamic Modeling
Once experimental data is collected, it must be correlated using thermodynamic models to

calculate the enthalpy of dissolution and predict solubility at unmeasured temperatures.

Modified Apelblat Equation
The most robust model for correlating solubility (

) with temperature (

) for asymmetrical organic molecules is the Modified Apelblat equation:

: Mole fraction solubility.

: Absolute temperature (K).[1][3][4][5][6]

: Empirical model parameters derived via multivariate regression.

Validation: A Root Mean Square Deviation (RMSD) < 1% indicates a valid fit.

van't Hoff Analysis
To determine the thermodynamic driving forces:
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(Enthalpy): Positive values indicate an endothermic process (solubility increases with T).

(Entropy): Positive values indicate increased disorder upon dissolution.

Part 5: Process Application & Separation Strategy
The solubility difference between Resorcinol, 3-(Methoxymethoxy)phenol (Mono-MOM), and

1,3-Bis(methoxymethoxy)benzene (Di-MOM) is the basis for purification.

Separation Logic
Reaction Mixture: Contains Resorcinol (unreacted), Mono-MOM (Target), Di-MOM (Over-

reaction).

Extraction Strategy:

Step A (Alkaline Wash): Wash the organic layer (DCM) with dilute NaOH.

Resorcinol (pKa ~9.[7]3) and Mono-MOM (pKa ~9.8) are deprotonated and move to the

aqueous phase.

Di-MOM (No acidic protons) remains in the organic phase.

Step B (Acidification & Re-extraction): Acidify the aqueous phase to pH 5. Extract with

Toluene.

Mono-MOM is more lipophilic than Resorcinol and will preferentially partition into

Toluene.

Resorcinol remains largely in the aqueous phase or precipitates.

Molecular Interaction Diagram
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Caption: Solubility-based fractionation strategy for isolating 3-(Methoxymethoxy)phenol from

reaction byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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